molecular formula C23H22N4O2S B2467553 N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-64-4

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2467553
CAS No.: 1021227-64-4
M. Wt: 418.52
InChI Key: YWQMGLLVXBFTBR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an indole group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a key component of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, along with other functional groups. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

  • Anticancer Agents : A study by Yılmaz et al. (2015) synthesized derivatives of this compound, identifying one (compound 12, SGK 266) with significant proapoptotic activity on melanoma cell lines, showing potential as an anticancer agent. It also exhibited inhibition of human carbonic anhydrase isoforms, crucial for several physiological functions (Yılmaz et al., 2015).

  • Alkaline Phosphatase Inhibitors : Abbasi et al. (2019) reported the synthesis of bi-heterocyclic benzamides, which showed potent inhibitory effects against alkaline phosphatase, a significant enzyme in many biological processes. This could have implications in the regulation of bone and teeth calcification (Abbasi et al., 2019).

  • Anti-Inflammatory Activity : Lynch et al. (2006) synthesized compounds derived from this chemical structure, showing anti-inflammatory activity, with some having no adverse effect on myocardial function, indicating potential in the treatment of inflammation-related disorders (Lynch et al., 2006).

  • Antifungal Agents : Narayana et al. (2004) prepared derivatives that exhibited antifungal activity, highlighting the potential of these compounds in combating fungal infections (Narayana et al., 2004).

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) described the synthesis and activity of N-substituted imidazolylbenzamides, including derivatives of the mentioned compound, which showed potency in cardiac electrophysiological activity, suggesting potential as therapeutic agents for heart-related conditions (Morgan et al., 1990).

  • Antimicrobial Agents : Bikobo et al. (2017) synthesized a series of derivatives that displayed significant antimicrobial activity, suggesting its use in combating bacterial infections (Bikobo et al., 2017).

  • Potential in Chemotherapy : Ravinaik et al. (2021) synthesized compounds with significant anticancer activity against various cancer cell lines, highlighting its potential role in chemotherapy (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Indole derivatives are a focus of ongoing research due to their presence in many biologically active compounds. Future research may focus on synthesizing new indole derivatives and investigating their properties and potential applications .

Properties

IUPAC Name

N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-21(24-13-12-17-14-25-20-9-5-4-8-19(17)20)11-10-18-15-30-23(26-18)27-22(29)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2,(H,24,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQMGLLVXBFTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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